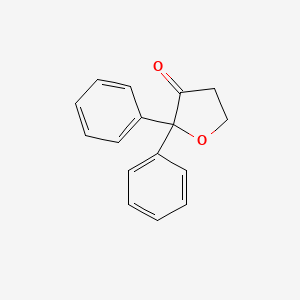

2,2-Diphenyloxolan-3-one

Description

2,2-Diphenyloxolan-3-one is a cyclic ketone derivative of oxolane (tetrahydrofuran analog) featuring two phenyl substituents at the 2-position and a ketone group at the 3-position. This compound belongs to the dioxolane family, characterized by a five-membered oxygen-containing ring. Such structural features suggest applications in organic synthesis, catalysis, or medicinal chemistry, particularly as intermediates for bioactive molecules .

Propriétés

IUPAC Name |

2,2-diphenyloxolan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-15-11-12-18-16(15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZCRMAZOMLZFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60533167 | |

| Record name | 2,2-Diphenyloxolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101110-06-9 | |

| Record name | 2,2-Diphenyloxolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyloxolan-3-one typically involves the reaction of benzaldehyde with acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds through an aldol condensation, followed by cyclization to form the oxolane ring. The reaction conditions usually require a controlled temperature range of 20-25°C and vigorous stirring to ensure uniformity of the product .

Industrial Production Methods

Industrial production of 2,2-Diphenyloxolan-3-one follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is typically purified through recrystallization or distillation to achieve the desired purity for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Diphenyloxolan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of benzoic acid or benzophenone derivatives.

Reduction: Formation of diphenylmethanol or other alcohol derivatives.

Substitution: Formation of nitro or halogenated derivatives of the phenyl groups.

Applications De Recherche Scientifique

2,2-Diphenyloxolan-3-one has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2,2-Diphenyloxolan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2,2-Diphenyloxolan-3-one, highlighting structural variations and their implications:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 2-Methyl-1,3-dioxolane | 497-26-7 | C₄H₈O₂ | 100.12 | Methyl substituent at 2-position; simpler alkyl chain enhances volatility. |

| 2-Methoxy-2-methylthiolan-3-one | 129314-86-9 | C₆H₁₀O₂S | 146.21 | Sulfur replaces oxygen in the ring; increased lipophilicity and reactivity. |

| 4,5-Dichloro-1,2-dithiol-3-one | 1192-52-5 | C₃HCl₂OS₂ | 186.96 | Chlorinated dithiole ring; high electrophilicity and potential toxicity. |

| 1,2-Dioxolan-3-one (derivative) | 99268-56-1 | C₅H₆O₃ | 114.09 | Methyl and methylene substituents; reduced steric hindrance. |

Key Observations:

Substituent Effects :

- Phenyl Groups : 2,2-Diphenyloxolan-3-one’s phenyl substituents confer rigidity and aromatic interactions absent in methyl or methoxy analogs (e.g., 2-Methyl-1,3-dioxolane). This increases melting/boiling points and may enhance binding to aromatic biological targets .

- Electron-Withdrawing Groups : The ketone at position 3 (common to all analogs) polarizes the ring, making it prone to nucleophilic attack. However, sulfur-containing analogs (e.g., 2-methoxy-2-methylthiolan-3-one) exhibit greater electrophilicity due to sulfur’s lower electronegativity .

Reactivity and Stability: Ring Strain: Oxolane derivatives generally exhibit moderate ring strain, but phenyl groups in 2,2-Diphenyloxolan-3-one may exacerbate steric hindrance, reducing reactivity in ring-opening reactions compared to smaller analogs like 1,2-dioxolan-3-one derivatives . Chlorinated Derivatives: Dichloro-dithiol-3-one (CAS 1192-52-5) demonstrates higher reactivity due to chlorine’s electron-withdrawing effects, making it more reactive in substitution reactions than non-halogenated analogs .

Material Science: Sulfur-containing analogs (e.g., thiolan-3-ones) are explored in polymer chemistry for their redox-active properties .

Research Findings and Gaps

- Synthetic Challenges : Steric hindrance from phenyl groups complicates synthetic routes for 2,2-Diphenyloxolan-3-one compared to simpler alkyl-substituted dioxolanes.

- Thermodynamic Data: Limited experimental data on melting points, solubility, and stability highlight a need for further characterization.

- Biological Activity: No direct studies on 2,2-Diphenyloxolan-3-one exist, but diphenylamine analogs (e.g., tofenamic acid) show anti-inflammatory activity, suggesting possible pharmacological relevance .

Activité Biologique

2,2-Diphenyloxolan-3-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Synthesis of 2,2-Diphenyloxolan-3-one

The synthesis of 2,2-Diphenyloxolan-3-one can be achieved through various methods involving the reaction of phenolic compounds with carbonyl groups. The general synthetic route includes:

- Starting Materials : Phenols and carbonyl compounds (e.g., aldehydes or ketones).

- Reaction Conditions : Typically involves acid-catalyzed reactions or the use of specific catalysts to facilitate cyclization.

- Purification : The product is usually purified through recrystallization or chromatography.

This method yields 2,2-Diphenyloxolan-3-one in moderate to high yields depending on the reaction conditions employed.

Antioxidant Activity

Research has demonstrated that 2,2-Diphenyloxolan-3-one exhibits significant antioxidant properties. It acts as a free radical scavenger, which is crucial in preventing oxidative stress-related diseases. The compound was evaluated for its ability to inhibit lipid peroxidation and showed promising results in vitro.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. Studies indicated that 2,2-Diphenyloxolan-3-one demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 µg/mL |

| Escherichia coli | 500 µg/mL |

| Pseudomonas aeruginosa | 1000 µg/mL |

Anti-inflammatory Properties

In vitro studies have shown that 2,2-Diphenyloxolan-3-one can suppress the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory conditions.

Cytotoxicity and Anticancer Activity

Recent investigations into the cytotoxic effects of 2,2-Diphenyloxolan-3-one on cancer cell lines have revealed that it can induce apoptosis in specific types of cancer cells. Notably, it has shown effectiveness against breast cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 1: Anticancer Activity

A study focused on the effects of 2,2-Diphenyloxolan-3-one on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, a formulation containing 2,2-Diphenyloxolan-3-one was tested against skin infections caused by Staphylococcus aureus. The results indicated a significant reduction in bacterial load within 48 hours of treatment, showcasing its practical application in antimicrobial therapy.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.